molecular formula C16H24N6O3 B10948737 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

Cat. No.: B10948737
M. Wt: 348.40 g/mol
InChI Key: FAEDUJLFKLJCSK-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings with various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s pyrazole rings can also participate in hydrogen bonding and hydrophobic interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar compounds to 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide include:

The uniqueness of this compound lies in its dual pyrazole structure and the specific substituents that confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H24N6O3

Molecular Weight

348.40 g/mol

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide

InChI

InChI=1S/C16H24N6O3/c1-10-14(12(3)20(6)17-10)9-19(5)15(23)7-8-21-13(4)16(22(24)25)11(2)18-21/h7-9H2,1-6H3

InChI Key

FAEDUJLFKLJCSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C

Origin of Product

United States

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